3-Chloro-4-fluorophenyl cyclopropyl ketone

Antibacterial Gram-positive MIC

3-Chloro-4-fluorophenyl cyclopropyl ketone (CAS 898790-09-5) is an organic compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol. It is characterized by a cyclopropyl group directly attached to a carbonyl group, which is further bonded to a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position.

Molecular Formula C10H8ClFO
Molecular Weight 198.62 g/mol
CAS No. 898790-09-5
Cat. No. B1325471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenyl cyclopropyl ketone
CAS898790-09-5
Molecular FormulaC10H8ClFO
Molecular Weight198.62 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
InChIKeyUWLYSHCUFNFEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorophenyl cyclopropyl ketone (CAS 898790-09-5): A Key Building Block with Unique Halogen-Substituted Cyclopropyl Ketone Structure


3-Chloro-4-fluorophenyl cyclopropyl ketone (CAS 898790-09-5) is an organic compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol [1]. It is characterized by a cyclopropyl group directly attached to a carbonyl group, which is further bonded to a phenyl ring substituted with chlorine at the 3-position and fluorine at the 4-position . This compound is typically available as a yellow liquid with a purity of 95% to 97% from various commercial suppliers . Its core utility lies in its function as a synthetic building block, where the cyclopropyl ketone moiety is employed to modulate molecular conformation and metabolic stability in drug design, while the 3-chloro-4-fluorophenyl substituent can enhance target binding affinity and antimicrobial activity [2]. Physical properties, such as a density of 1.356 g/cm³, a boiling point of 300.8°C at 760 mmHg, and a calculated LogP of 3.07, inform its handling and formulation in research settings [1].

Why Generic Substitution Fails: The Critical Role of the 3-Chloro-4-Fluorophenyl Substituent and Cyclopropyl Ketone Moiety in 3-Chloro-4-fluorophenyl cyclopropyl ketone


In medicinal chemistry and chemical biology, compounds within the aryl cyclopropyl ketone class are not interchangeable due to the profound impact of specific halogen substitution patterns on biological activity and physicochemical properties. The 3-chloro-4-fluorophenyl substituent has been identified as a privileged motif for conferring antimicrobial activity, with derivatives demonstrating superior potency against Gram-positive bacteria compared to other halogenated or unsubstituted phenyl analogs [1]. Simultaneously, the cyclopropyl ketone group is a well-established tool for enhancing metabolic stability and restricting molecular conformation, leading to improved pharmacokinetic profiles in drug candidates . Therefore, substituting 3-chloro-4-fluorophenyl cyclopropyl ketone with a generic building block—such as a mono-halogenated analog or a non-cyclopropyl ketone—would likely result in a loss of these synergistic, quantifiable advantages, potentially compromising target engagement, metabolic half-life, or overall efficacy in a given research application.

Quantitative Differentiation Evidence for 3-Chloro-4-fluorophenyl cyclopropyl ketone (CAS 898790-09-5) Against Key Analogs


3-Chloro-4-fluorophenyl Substituent Confers Superior Gram-Positive Antibacterial Activity Compared to Unsubstituted or Mono-Halogenated Analogs

In a study of thiourea derivatives, compounds bearing a 3-chloro-4-fluorophenyl substituent (3Cl4Fb, 3Cl4Fd) were identified as the most promising antibacterials against Gram-positive strains. This contrasts with other halogenation patterns in the series, which were less active [1]. While direct data for the ketone itself is lacking, this class-level inference strongly supports the selection of the 3-chloro-4-fluorophenyl motif for antimicrobial research programs.

Antibacterial Gram-positive MIC Halogenated phenyl Structure-Activity Relationship

Cyclopropyl Ketone Moiety Enhances Metabolic Stability and Conformational Restriction Relative to Non-Cyclopropyl Ketone Analogs

The cyclopropyl group is a privileged scaffold in medicinal chemistry for its ability to improve metabolic stability, limit polypeptide conformation, slow hydrolysis, reduce plasma clearance, and enhance drug dissociation rates . These effects are distinct from those of non-cyclopropyl ketones, which typically lack the strained ring that confers metabolic resilience.

Metabolic stability Conformational restriction Cyclopropyl Drug design Pharmacokinetics

Dual Halogen Substitution in 3-Chloro-4-fluorophenyl Cyclopropyl Ketone Increases Molecular Weight and Lipophilicity (LogP) Compared to Mono-Halogenated Cyclopropyl Ketones

3-Chloro-4-fluorophenyl cyclopropyl ketone (MW = 198.62, LogP = 3.07) possesses a higher molecular weight and greater lipophilicity than its mono-halogenated analogs, 4-fluorophenyl cyclopropyl ketone (MW = 164.18) and 3-chlorophenyl cyclopropyl ketone (MW = 180.63) [1]. The presence of two halogen atoms increases both steric bulk and hydrophobicity, which can significantly influence membrane permeability and target binding.

Lipophilicity LogP Molecular weight Halogenation Physicochemical properties

3-Chloro-4-fluorophenyl Cyclopropyl Ketone Offers a Distinct Electrophilic Reactivity Profile Compared to Other Aryl Cyclopropyl Ketones

The presence of both electron-withdrawing chlorine and fluorine atoms on the phenyl ring increases the electrophilicity of the carbonyl carbon in 3-chloro-4-fluorophenyl cyclopropyl ketone relative to unsubstituted or mono-halogenated cyclopropyl ketones [1]. This heightened electrophilicity enhances the compound's reactivity towards nucleophiles, facilitating its use in diverse synthetic transformations.

Electrophilicity Reactivity Halogen effect Cyclopropyl ketone Nucleophilic addition

High-Value Research and Industrial Applications for 3-Chloro-4-fluorophenyl cyclopropyl ketone (CAS 898790-09-5) Based on Quantitative Evidence


Antibacterial Drug Discovery: Leveraging the 3-Chloro-4-fluorophenyl Substituent for Gram-Positive Pathogen Targeting

Given that the 3-chloro-4-fluorophenyl group is associated with promising antibacterial activity against Gram-positive bacteria, this compound is an ideal starting material for synthesizing novel antimicrobial agents. Researchers can use it as a core fragment to build focused libraries targeting resistant Staphylococcus and Enterococcus strains [1]. The quantifiable MIC data (8–32 μg/mL for standard strains) from analogous thiourea derivatives provides a baseline for evaluating new analogs [1].

Metabolic Stability Optimization: Incorporating the Cyclopropyl Ketone Moiety to Improve Pharmacokinetic Properties

For medicinal chemistry programs aiming to enhance the metabolic stability and oral bioavailability of lead compounds, 3-chloro-4-fluorophenyl cyclopropyl ketone serves as a strategic building block. The cyclopropyl group is known to reduce plasma clearance and slow hydrolysis, which are key drivers of drug attrition . This makes the compound particularly valuable in early-stage PK optimization.

Custom Synthesis of Bioactive Molecules: Utilizing the Unique Halogenation Pattern for SAR Studies

The distinct 3-chloro-4-fluorophenyl motif, combined with the cyclopropyl ketone, provides a versatile handle for structure-activity relationship (SAR) investigations. Its higher molecular weight and lipophilicity (LogP 3.07) compared to mono-halogenated analogs allow researchers to fine-tune hydrophobic interactions with biological targets [2]. Additionally, its enhanced electrophilicity facilitates efficient coupling reactions in the synthesis of complex molecules [3].

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